8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one
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Overview
Description
1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-hydroxy-7-(phenylmethyl)- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system fused with an azaspiro ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-hydroxy-7-(phenylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a suitable precursor such as a diol or a diamine, which undergoes cyclization under acidic or basic conditions.
Introduction of Functional Groups: The next step involves the introduction of the hydroxy and phenylmethyl groups. This can be done through nucleophilic substitution reactions, where the spirocyclic core is treated with appropriate reagents such as phenylmethyl halides and hydroxylating agents.
Purification and Isolation: The final step involves the purification and isolation of the desired compound using techniques such as column chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-hydroxy-7-(phenylmethyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-hydroxy-7-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols, Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-hydroxy-7-(phenylmethyl)- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific biological targets. It is being investigated for its potential use in the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-hydroxy-7-(phenylmethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-7-azaspiro[4.4]nonane
- 1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-Methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-
Uniqueness
1-Oxa-7-azaspiro[4.4]nonan-6-one, 8-hydroxy-7-(phenylmethyl)- is unique due to its specific functional groups and spirocyclic structure. This uniqueness allows it to interact with biological targets in a distinct manner, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
7-benzyl-8-hydroxy-1-oxa-7-azaspiro[4.4]nonan-6-one |
InChI |
InChI=1S/C14H17NO3/c16-12-9-14(7-4-8-18-14)13(17)15(12)10-11-5-2-1-3-6-11/h1-3,5-6,12,16H,4,7-10H2 |
InChI Key |
UULUZKUVIPEOGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(N(C2=O)CC3=CC=CC=C3)O)OC1 |
Origin of Product |
United States |
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